Dimethyl fumarate

Catalog No.
S526197
CAS No.
624-49-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl fumarate

CAS Number

624-49-7

Product Name

Dimethyl fumarate

IUPAC Name

dimethyl (E)-but-2-enedioate

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+

InChI Key

LDCRTTXIJACKKU-ONEGZZNKSA-N

SMILES

COC(=O)C=CC(=O)OC

Solubility

Highly soluble in water
Soluble in acetone, chloroform
Solubility in water, g/l: 1.6 (poor)

Synonyms

00012, BG, 12 compound, BG, 2-butenedioic acid, (2E)-, dimethyl ester, 201, FAG, BG 00012, BG 12 compound, BG-00012, BG-12 compound, BG00012, BG12 compound, compound, BG 12, compound, BG12, dimethyl fumarate, dimethylfumarate, FAG 201, FAG-201, FAG201, Fumaderm, Fumarate, Dimethyl, Tecfidera

Canonical SMILES

COC(=O)C=CC(=O)OC

Isomeric SMILES

COC(=O)/C=C/C(=O)OC

Description

The exact mass of the compound Dimethyl fumarate is 144.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as highly soluble in water.in water, 1.27x10+4 mg/l at 25 °c (est)soluble in acetone, chloroformsolubility in water, g/l: 1.6 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Established Uses and Mechanisms

  • Immunomodulation and Anti-inflammation: DMF is already approved for treating psoriasis and relapsing-remitting multiple sclerosis (RRMS) [1]. Its mechanism involves immunomodulation and reducing inflammation. DMF activates a protein called Nrf2, which triggers the production of antioxidant and anti-inflammatory molecules [2].

Potential Applications in Neurodegenerative Diseases

  • Neuroprotection: Beyond its role in RRMS, studies suggest DMF may be neuroprotective. In animal models of Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), DMF reduced symptoms and protected neurons from damage [3, 4].

Repurposing for Eye Diseases

  • Ocular pathologies: The antioxidant and anti-inflammatory properties of DMF make it a potential candidate for treating eye diseases like age-related macular degeneration (AMD) [5]. Research suggests DMF may activate the Nrf2 pathway, which plays a role in AMD progression [6].

Drug Delivery and Formulation Challenges

  • Delivery methods: While DMF shows promise, its limitations include gastrointestinal side effects and challenges with controlled delivery. Researchers are exploring methods like transethosomes (lipid vesicles) for topical application to improve tolerability and target specific areas [7].

It's important to note that most of these applications are in pre-clinical stages. More research is needed to confirm the effectiveness and safety of DMF in treating these conditions in humans.

Here are the references used for this information:

  • [1] National Psoriasis Foundation:
  • [2] Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment MDPI:
  • [3] In vivo neuroprotective effects of dimethyl fumarate in a Parkinson's disease mouse model PubMed: )
  • [4] Dimethyl fumarate promotes astrocyte glutamate transporter expression and protects motor neurons in SOD1G93A ALS mice PubMed: )
  • [5] The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies MDPI:
  • [6] The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies MDPI:
  • [7] Dimethyl Fumarate-Loaded Transethosomes: A Formulative Study and Preliminary Ex Vivo and In Vivo Evaluation PubMed: )

Dimethyl fumarate is a methyl ester of fumaric acid, a compound derived from the earth smoke plant (Fumaria officinalis). It is recognized for its immunomodulatory properties and has gained prominence as a treatment for autoimmune conditions such as relapsing multiple sclerosis and psoriasis. The compound is marketed under various brand names, including Tecfidera in the United States and Fumaderm in Germany. Dimethyl fumarate is classified as a prodrug, primarily metabolized into its active form, monomethyl fumarate, which exhibits therapeutic effects .

, notably hydrolysis by esterases in the gastrointestinal tract, leading to the formation of monomethyl fumarate. This metabolite is crucial for its pharmacological activity. Additionally, dimethyl fumarate can engage in Michael-type addition reactions due to its α,β-unsaturated carbonyl structure, allowing it to react with thiols such as glutathione .

Key Reactions

  • Hydrolysis: Converts dimethyl fumarate to monomethyl fumarate.
  • Michael Addition: Reacts with thiol compounds, impacting redox states in cells.

The biological activity of dimethyl fumarate is primarily attributed to its ability to modulate immune responses. It activates the Nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a significant role in cellular defense against oxidative stress. The compound has been shown to shift T helper cell profiles from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2), thereby reducing inflammatory cytokine production .

Mechanisms of Action

  • Immunomodulation: Alters lymphocyte subpopulations and reduces central nervous system infiltration.
  • Epigenetic Regulation: Influences micro-RNA expression related to autoimmune responses.

Dimethyl fumarate can be synthesized through various methods, including:

  • Fischer Esterification: Reaction of fumaric acid with methanol in the presence of an acid catalyst.
  • Alkene Isomerization: Conversion of dimethyl maleate to dimethyl fumarate via isomerization processes .
  • Electrohydrodimerization: A newer method that utilizes electrical fields to facilitate dimerization reactions.

Dimethyl fumarate is primarily used in the treatment of:

  • Multiple Sclerosis: Approved by the U.S. Food and Drug Administration as a disease-modifying therapy.
  • Psoriasis: Used in formulations for moderate-to-severe plaque psoriasis treatment.

Its immunomodulatory effects make it a candidate for other autoimmune diseases and inflammatory conditions .

Research indicates that dimethyl fumarate does not interact significantly with cytochrome P450 enzymes or common transporters involved in drug metabolism, suggesting a low potential for drug-drug interactions. Its primary metabolic pathway involves conversion to monomethyl fumarate without significant involvement of hepatic enzyme systems .

Several compounds share structural similarities or therapeutic applications with dimethyl fumarate:

Compound NameStructure SimilarityTherapeutic UseUnique Features
Monomethyl FumarateMethyl ester of fumaric acidActive metabolite of dimethyl fumarateDirectly involved in therapeutic action
Diroximel FumarateFumaric acid esterTreatment for multiple sclerosisDesigned to improve tolerability
Methylhydrogen FumarateRelated esterInvestigated for similar usesReactivity profile differs significantly
Ethyl FumarateRelated esterPotentially similar applicationsLess studied compared to dimethyl fumarate

Dimethyl fumarate stands out due to its established clinical efficacy and unique mechanism involving Nrf2 activation and immune modulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS]
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

White to off-white powder
Crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

144.04225873 g/mol

Monoisotopic Mass

144.04225873 g/mol

Boiling Point

193 °C

Heavy Atom Count

10

Vapor Density

Relative vapor density (air = 1): 5

Density

1.37 g/cu cm at 20 °C
1.37 g/cm³
Relative density (water = 1): 1.4

LogP

0.22 (LogP)
log Kow = 0.74
0.74 (estimated)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

101.70 °C
102 °C
104 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FO2303MNI2

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (38.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (35.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (36.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Dimethyl fumarate is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Dimethyl fumarate is indicated for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease, in adults.
Tecfidera is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).
Dimethyl fumarate Mylan is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.
Dimethyl fumarate Polpharma is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.
Dimethyl fumarate Neuraxpharma is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.
Dimethyl fumarate Accord is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).
Dimethyl fumarate Teva is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).
Skilarence is indicated for the treatment of moderate to severe plaque psoriasis in adults in need of systemic medicinal therapy.
Treatment of multiple sclerosis
Treatment of psoriasis

Livertox Summary

Dimethyl fumarate, monomethyl fumarate and diroximel fumarate are antiinflammatory and immunomodulatory agents that are used to treat relapsing multiple sclerosis and have similar beneficial as well as adverse effects. Dimethyl fumarate is associated with low rates of transient serum enzyme elevations during treatment, and with rare instances of clinically apparent liver injury with jaundice. There is limited clinical experience with monomethyl and diroximel fumarate and the risk of liver injury with their use remains unclear.

Drug Classes

Multiple Sclerosis Agents

Therapeutic Uses

Dermatologic Agents; Immunosuppressive Agents; Radiation-Sensitizing Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dimethyl fumarate is included in the database.
Tecfidera is indicated for the treatment of patients with relapsing forms of multiple sclerosis. /Included in US product label/
EXPL THER Mixtures of fumaric acid esters (FAE) are used as an oral systemic treatment for moderate to severe psoriasis. Large clinical studies with dimethylfumarate (DMF) monotherapy are scarce. The objective of this study is to assess the effectiveness and long-term safety of high-dose DMF monotherapy in moderate to severe psoriasis. A prospective single-blinded follow-up study was performed in a cohort of patients treated with DMF. Patients were followed-up at fixed intervals. Assessment of consecutive photographs was performed by two observers. Primary outcome was a change in static physician global assessment (PGA) score. Safety outcome was defined as incidences of (serious) adverse events. A total of 176 patients with moderate to severe psoriasis were treated with DMF for a median duration of 28 months. The median daily maintenance dosage of 480 mg was reached after a median of 8 months. Psoriasis activity decreased significantly by 1.7 out of five points. A total of 152 patients reported one or more adverse events, such as gastrointestinal complaints and flushing. High-dose DMF monotherapy is an effective and safe treatment option in moderate to severe psoriasis. It can be suggested that 50% of all patients may benefit from high-dose DMF monotherapy. KEYWORDS: Dimethylfumurate; high dose; monotherapy; prospective study; psoriasis

Pharmacology

The physiological effects dimethyl fumarate has on the body is not well understood. It is known that dimethyl fumarate has anti-inflammatory and cytoprotective effects, which both are likely involved in its actions in multiple sclerosis patients.
Dimethyl Fumarate is an orally bioavailable methyl ester of fumaric acid and activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential neuroprotective, immunomodulating and radiosensitizing activities. Although the exact mechanism of action through which dimethyl fumarate exerts its neuroprotective and immunomodulatory effects have yet to be fully understood, upon oral administration, dimethyl fumarate is converted into its active metabolite monomethyl fumarate (MMF) and MMF binds to Nrf2. Subsequently, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm); this also increases the synthesis of the antioxidant glutathione (GSH). The intraneuronal synthesis of GSH may protect neuronal cells from damage due to oxidative stress. Dimethyl fumarate also appears to inhibit the nuclear factor-kappa B (NF-kB)-mediated pathway, modulates the production of certain cytokines and induces apoptosis in certain T-cell subsets. Its radiosensitizing activity is due to this agent's ability to bind to and sequester intracellular GSH, thereby depleting intracellular GSH and preventing its anti-oxidative effects. This enhances the cytotoxicity of ionizing radiation in hypoxic cancer cells. Nrf2, a leucine zipper transcription factor, plays a key role in redox homeostasis and cytoprotection against oxidative stress.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

ATC Code

L04AX
L04AX07
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX07 - Dimethyl fumarate

Mechanism of Action

The mechanism of action of dimethyl fumarate in multiple sclerosis is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress. Dimethyl fumarate also suppresses pro-inflammatory genes through nuclear factor kappa B inhibition. Additionally, MMF acts as an agonist at the nicotinic acid receptor, but the relevance of this is unknown. It has been suggested that dimethyl fumarate exerts its immunomodulatory effects through changes in the composition and phenotype of immune cells. It reduces CNS infiltration and alters the composition of all lymphocyte subpopulations, especially for cytotoxic and effector T cells. This causes a shift from a mainly pro-inflammatory phenotype to an anti-inflammatory one.
Dimethyl fumarate (DMF) is a fumaric acid ester that is used to treat psoriasis and multiple sclerosis. Recently, DMF was found to exhibit anti-tumor effects. However, the molecular mechanisms underlying these effects have not been elucidated. In this study, we investigated the mechanism of DMF-induced apoptosis in different human hematopoietic tumor cell lines. We found that DMF induced apoptosis in different human hematopoietic tumor cell lines but it did not affect the normal human B lymphocyte cell line RPMI 1788. We also observed a concurrent increase in caspase-3 activity and in the number of Annexin-V-positive cells. Furthermore, an examination of the survival signals, which are activated by apoptotic stimuli, revealed that DMF significantly inhibited nuclear factor-kB (NF-kB) p65 nuclear translocation. In addition, DMF suppressed B-cell lymphoma extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP) expression whereas Bcl-2, survivin, Bcl-2-associated X protein (Bax), and Bim levels did not change. These results indicated that DMF induced apoptosis by suppressing NF-kB activation, and Bcl-xL and XIAP expression. These findings suggested that DMF might have potential as an anticancer agent that could be used in combination therapy with other anticancer drugs for the treatment of human hematopoietic tumors.
Oxidative stress plays a crucial role in many neurodegenerative conditions such as Alzheimer's disease, amyotrophic lateral sclerosis and Parkinson's as well as Huntington's disease. Inflammation and oxidative stress are also thought to promote tissue damage in multiple sclerosis (MS). Recent data point at an important role of anti-oxidative pathways for tissue protection in chronic-progressive MS, particularly involving the transcription factor nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2). ... In vitro, application of dimethylfumarate (DMF) leads to stabilization of Nrf2, activation of Nrf2-dependent transcriptional activity and abundant synthesis of detoxifying proteins. Furthermore, application of FAE involves direct modification of the inhibitor of Nrf2, Kelch-like ECH-associated protein 1. On cellular levels, the application of FAE enhances neuronal survival and protects astrocytes against oxidative stress. Increased levels of Nrf2 are detected in the central nervous system of DMF treated mice suffering from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. In EAE, DMF ameliorates the disease course and improves preservation of myelin, axons and neurons. Finally, Nrf2 is also up-regulated in the spinal cord of autopsy specimens from untreated patients with MS, probably as part of a naturally occurring anti-oxidative response. In summary, oxidative stress and anti-oxidative pathways are important players in MS pathophysiology and constitute a promising target for future MS therapies like FAE.
Multiple sclerosis (MS) is the most common multifocal inflammatory demyelinating disease of the central nervous system (CNS). Due to the progressive neurodegenerative nature of MS, developing treatments that exhibit direct neuroprotective effects are needed. Tecfidera (BG-12) is an oral formulation of the fumaric acid esters (FAE), containing the active metabolite dimethyl fumarate (DMF). Although BG-12 showed remarkable efficacy in lowering relapse rates in clinical trials, its mechanism of action in MS is not yet well understood. In this study, we reported the potential neuroprotective effects of dimethyl fumarate (DMF) on mouse and rat neural stem/progenitor cells (NPCs) and neurons. We found that DMF increased the frequency of the multipotent neurospheres and the survival of NPCs following oxidative stress with hydrogen peroxide (H2O2) treatment. In addition, utilizing the reactive oxygen species (ROS) assay, we showed that DMF reduced ROS production induced by H2O2. DMF also decreased oxidative stress-induced apoptosis. Using motor neuron survival assay, DMF significantly promoted survival of motor neurons under oxidative stress. We further analyzed the expression of oxidative stress-induced genes in the NPC cultures and showed that DMF increased the expression of transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2) at both levels of RNA and protein. Furthermore, we demonstrated the involvement of Nrf2-ERK1/2 MAPK pathway in DMF-mediated neuroprotection. Finally, we utilized SuperArray gene screen technology to identify additional anti-oxidative stress genes (Gstp1, Sod2, Nqo1, Srxn1, Fth1). Our data suggests that analysis of anti-oxidative stress mechanisms may yield further insights into new targets for treatment of multiple sclerosis (MS).
The mechanism by which dimethyl fumarate (DMF) exerts its therapeutic effect in multiple sclerosis is unknown. DMF and the metabolite, monomethyl fumarate (MMF), have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in vitro and in vivo in animals and humans. The Nrf2 pathway is involved in the cellular response to oxidative stress. MMF has been identified as a nicotinic acid receptor agonist in vitro.
For more Mechanism of Action (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Ubiquitin system
KEAP1 [HSA:9817] [KO:K10456]

Vapor Pressure

3.83 [mmHg]
negligible

Pictograms

Irritant

Irritant

Other CAS

23055-10-9
624-49-7

Absorption Distribution and Excretion

Once ingested, dimethyl fumarate is rapidly hydrolyzed by esterases to form monomethyl fumarate (MMF). Therefore, there is a negligible amount of dimethyl fumarate in the body, and all pharmacokinetic information is quantified with MMF. The time to maximum concentration (tmax) of MMF ranges between 2 and 2.5 hours. In patients with multiple sclerosis given 240 mg of dimethyl fumarate two times a day with food, the Cmax and AUC were 1.87 mg/L and 8.21 mg⋅hr/L, respectively. High-fat, high-calorie meals decrease the Cmax of MMF by 40% and cause a tmax delay from 2 hours to 5.5 hours; however, these changes are not considered clinically significant.
The main route of elimination of dimethyl fumarate is by CO2 exhalation, which accounts for 60% of the dose. The other minor routes of elimination are through the kidney (16% of the dose) and feces (1% of the dose). Trace amounts of unchanged monomethyl fumarate (the active metabolite of dimethyl fumarate) are present in urine.
In healthy people, monomethyl fumarate (MMF) has a variable volume of distribution of 53 to 73 litres.
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate, has a rapid clearance. Its apparent clearance (Cl/F) appears to be dose-independent.
After oral administration of Tecfidera, dimethyl fumarate undergoes rapid presystemic hydrolysis by esterases and is converted to its active metabolite, monomethyl fumarate (MMF). Dimethyl fumarate is not quantifiable in plasma following oral administration of Tecfidera. Therefore all pharmacokinetic analyses related to Tecfidera were performed with plasma MMF concentrations. ... The median Tmax of MMF is 2-2.5 hours. The peak plasma concentration (Cmax) and overall exposure (AUC) increased approximately dose proportionally in the dose range studied (120 mg to 360 mg). Following administration of Tecfidera 240 mg twice a day with food, the mean Cmax of MMF was 1.87 mg/L and AUC was 8.21 mg.hr/L in MS patients.
Exhalation of CO2 is the primary route of elimination, accounting for approximately 60% of the Tecfidera dose. Renal and fecal elimination are minor routes of elimination, accounting for 16% and 1% of the dose respectively. Trace amounts of unchanged monomethyl fumarate (MMF) were present in urine.
The apparent volume of distribution of monomethyl fumarate (MMF) varies between 53 and 73 L in healthy subjects. Human plasma protein binding of MMF is 27-45% and independent of concentration. /Monomethyl fumarate, active metabolite/

Metabolism Metabolites

Dimethyl fumarate is quickly hydrolyzed by esterases in the gastrointestinal tract, tissues, and blood to form monomethyl fumarate (MMF), its active metabolite. MMF then undergoes subsequent metabolism through the tricarboxylic acid (TCA) cycle. The main metabolites of dimethyl fumarate are MMF, glucose, citric, and fumaric acid. Cytochrome P450 (CYP) enzymes do not participate in the metabolism of dimethyl fumarate.
In humans, Tecfidera is extensively metabolized by esterases, which are ubiquitous in the gastrointestinal tract, blood and tissues, before it reaches the systemic circulation. Further metabolism occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. A single 240 mg (14)C-dimethyl fumarate dose study identified monomethyl fumarate, fumaric and citric acid, and glucose as the major metabolites in plasma. The downstream metabolism of fumaric and citric acid occurs through the TCA cycle, with exhalation of CO2 serving as a primary route of elimination. Less than 0.1% of the dose is excreted as unchanged dimethyl fumarate in urine.
In humans, dimethyl fumarate is extensively metabolized by esterases, which are ubiquitous in the gastrointestinal tract, blood, and tissues, before it reaches the systemic circulation. Further metabolism of monomethyl fumarate (MMF) occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. MMF, fumaric and citric acid, and glucose are the major metabolites in plasma.

Wikipedia

Dimethyl_fumarate
Dichlorophenylphosphine

Drug Warnings

A patient with multiple sclerosis who was being treated with dimethyl fumarate developed progressive multifocal leukoencephalopathy (PML), and later died. The patient who died was not taking any other drugs that affect the immune system or drugs that are thought to be associated with PML. Patients taking dimethyl fumarate should be advised to contact their clinician if they develop any symptoms that may be suggestive of PML. Symptoms of PML are diverse, progress over days to weeks, and include the following: progressive weakness on one side of the body or clumsiness of limbs; disturbance of vision; and changes in thinking, memory and orientation, leading to confusion and personality changes. The progression of deficits can lead to severe disability or death. Dimethyl fumarate should be discontinued immediately at the first sign or symptom suggestive of PML and an appropriate diagnostic evaluation should be performed. Lymphocyte counts should be monitored in dimethyl fumarate-treated patients according to approved labeling.
Dimethyl fumarate may decrease lymphocyte counts. In placebo-controlled clinical trials, mean lymphocyte counts decreased by approximately 30% during the first year of treatment with the drug and remained stable thereafter. Mean lymphocyte counts improved 4 weeks following discontinuance of the drug, but did not return to baseline values. Dimethyl fumarate has not been studied in patients with preexisting low lymphocyte counts. Prior to initiation of dimethyl fumarate, a recent (i.e., within 6 months) complete blood cell (CBC) count should be available to identify patients with preexisting low lymphocyte counts. A CBC should also be obtained annually during therapy and as clinically indicated. In patients with serious infections, withholding dimethyl fumarate treatment should be considered until the infection has resolved.
During post marketing experience, hypersensitivity reactions have been reported, including rare reports of anaphylaxis and angioedema in patients treated with Tecfidera. Signs and symptoms have included difficulty breathing, urticaria, and swelling of the throat and tongue.
Treatment with Tecfidera should not be initiated in patients with signs and symptoms of a serious infection. Decreases in lymphocyte counts observed in patients treated with Tecfidera in clinical trials were not associated with increased frequencies of infections. However, due to the potential risk of infections in patients who develop sustained lymphopenia, patients should be instructed to report symptoms of infection to their physician. For patients with signs and symptoms of serious infections, interrupting treatment with Tecfidera should be considered, until the infection(s) resolves.
For more Drug Warnings (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page.

Biological Half Life

The dimethyl fumarate metabolite monomethyl fumarate (MMF) has a short half-life of about 1 hour. MMF does not accumulate after repeated doses of dimethyl fumarate.
The terminal half-life of monomethyl fumarate (MMF) is approximately 1 hour and no circulating MMF is present at 24 hours in the majority of individuals. /Monomethyl fumarate, active metabolite/

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Butenedioic acid (2E)-, 1,4-dimethyl ester: ACTIVE

Storage Conditions

Store at 15 °C to 30 °C (59 to 86 °F). Protect the capsules from light. Store in original container.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Keep in a well-ventilated room. Well closed. Keep in the dark. Separated from strong oxidants.

Interactions

The bioreductive antitumor agent, mitomycin C (MMC), requires activation by reductive enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). ...A novel approach /was used/ to increase MMC efficacy by selectively inducing NQO1 in tumor cells in vivo. CD-1 nude mice were implanted with HCT116 cells, and fed control diet or diet containing 0.3% of the NQO1 inducer, dimethyl fumarate (DMF). The mice were then treated with saline, 2.0, 3.5 or 2.0 mg/kg MMC and dicoumarol, an NQO1 inhibitor. The DMF diet increased NQO1 activity by 2.5-fold in the tumors, but had no effect in marrow cells. Mice given control diet/2.0 mg/kg MMC had tumors with the same volume as control mice; however, mice given DMF diet/2.0 mg/kg MMC had significantly smaller tumors. Tumor volumes in mice given DMF/2.0 mg/kg MMC were similar to those in mice given control diet/3.5 mg/kg MMC. Tumor inhibition was partially reversed in mice given DMF/2.0 mg/kg MMC and dicoumarol. DMF diet/2.0 mg/kg MMC treatment did not increase myelosuppression and did not produce any organ toxicity. These results provide strong evidence that dietary inducers of NQO1 can increase the antitumor activity of bioreductive agents like MMC without increasing toxicity.
NQO1 is a reductive enzyme that is important for the activation of many bioreductive agents and is a target for an enzyme-directed approach to cancer therapy. It can be selectively induced in many tumor types by a number of compounds including dimethyl fumarate... . RH1 (2,5-diaziridinyl-3-(hydroxymethyl)- 6-methyl-1,4-benzoquinone) is a new bioreductive agent currently in clinical trials. ... HCT116 human colon cancer cells and T47D human breast cancer cells were incubated with or without dimethyl fumarate or sulforaphane followed by mitomycin C or RH1 treatment, and cytotoxic activity was measured by a clonogenic (HCT116) or MTT assay (T47D). Dimethyl fumarate and sulforaphane treatment increased NQO1 activity by 1.4- to 2.8-fold and resulted in a significant enhancement of the antitumor activity of mitomycin C, but not of RH1. This appeared to be due to the presence of a sufficient constitutive level of NQO1 activity in the tumor cells to fully activate the RH1. Mice were implanted with HL60 human promyelocytic leukemia cells, which have low levels of NQO1 activity. The mice were fed control or dimethyl fumarate-containing diet and were treated with RH1. NQO1 activity in the tumors increased but RH1 produced no antitumor activity in mice fed control or dimethyl fumarate diet. This is consistent with a narrow window of NQO1 activity between no RH1 activation and maximum RH1 activation. This study suggests that selective induction of NQO1 in tumor cells is not likely to be an effective strategy for enhancing the antitumor activity of RH1...
... The effects of butylated hydroxyanisole (BHA) /were/ compared with those of other inducers of DT-diaphorase. Rats were dosed with BHA, butylated hydroxytoluene (BHT), ethoxyquin (EQ), dimethyl fumarate (DMF) or disulfiram (DIS) and then challenged with a toxic dose of the naphthoquinones. All the inducers protected against the hemolytic anemia induced by 2-methyl-1,4-naphthoquinone in rats, with BHA, BHT and EQ being somewhat more effective than DMF and DIS. A similar order of activity was recorded in the relative ability of these substances to increase hepatic activities of DT-diaphorase, consistent with a role for this enzyme in facilitating conjugation and excretion of this naphthoquinone. In contrast, all the compounds increased the hemolytic activity of 2-hydroxy-1,4-naphthoquinone. DMF and DIS were significantly more effective in this regard than BHA, BHT and EQ. DMF and DIS also caused a much greater increase in levels of DT-diaphorase in the intestine, suggesting that 2-hydroxy-1,4-naphthoquinone is activated by this enzyme in the gut. BHA, BHT and EQ had no effect on the nephrotoxicity of 2-hydroxy-1,4-naphthoquinone, but the severity of the renal lesions was decreased in rats pre-treated with DMF and DIS. The results of the present experiments show that modulation of tissue levels of DT-diaphorase may not only alter the severity of naphthoquinone toxicity in vivo, but may also change the relative toxicity of these substances to different target organs.
DT-diaphorase is a two-electron reducing enzyme that activates the bioreductive anti-tumour agent, mitomycin C (MMC). Cell lines having elevated levels of DT-diaphorase are generally more sensitive to MMC. ... DT-diaphorase can be induced in human tumor cells by a number of compounds, including 1,2-dithiole-3-thione. ... This study ... investigated whether induction of DT-diaphorase could enhance the cytotoxic activity of MMC in six human tumor cell lines representing four tumor types. DT-diaphorase was induced by many dietary inducers, including ... dimethyl fumarate ... .The cytotoxicity of MMC was significantly increased in four tumor lines with the increase ranging from 1.4- to threefold. In contrast, MMC activity was not increased in SK-MEL-28 human melanoma cells and AGS human gastric cancer cells, cell lines that have high base levels of DT-diaphorase activity. Toxicity to normal human marrow cells was increased by 50% when MMC was combined with 1,2-dithiole-3-thione, but this increase was small in comparison with the threefold increase in cytotoxicity to tumor cells. ...
For more Interactions (Complete) data for DIMETHYL FUMARATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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